molecular formula C10H15N5O2S B14962131 N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

Cat. No.: B14962131
M. Wt: 269.33 g/mol
InChI Key: ZILLXTCQDAHKHZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazine family, characterized by a six-membered heterocyclic ring containing three nitrogen atoms. The substitution of a pyridylmethyl group at the 5-position and a methanesulfonamide group at the 2-position imparts unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C10H15N5O2S

Molecular Weight

269.33 g/mol

IUPAC Name

N-[3-(pyridin-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide

InChI

InChI=1S/C10H15N5O2S/c1-18(16,17)14-10-12-7-15(8-13-10)6-9-4-2-3-5-11-9/h2-5H,6-8H2,1H3,(H2,12,13,14)

InChI Key

ZILLXTCQDAHKHZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NCN(CN1)CC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Diamine-Cyanamide Cyclization

The 1,4,5,6-tetrahydro-1,3,5-triazine ring can be synthesized via cyclocondensation of a diamine with a cyanamide derivative. For the target compound, the diamine must already incorporate the 2-pyridylmethyl group.

Example Protocol :

  • Synthesis of 5-(2-Pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazine :
    • React N-(2-pyridylmethyl)ethylenediamine with cyanamide in the presence of an acid catalyst (e.g., HCl) at 80–100°C for 12–24 hours.
    • Mechanism: The diamine undergoes nucleophilic attack on the cyanamide, followed by cyclization to form the triazine ring.
Reaction Component Quantity Conditions
N-(2-Pyridylmethyl)ethylenediamine 1.0 equiv HCl (1 M), 90°C, 18 h
Cyanamide 1.2 equiv Nitrogen atmosphere

Challenges :

  • Competing polymerization of cyanamide.
  • Regioselective incorporation of the pyridylmethyl group.

Alternative Carbonyl-Based Cyclization

Using a carbonyl compound (e.g., formaldehyde) with a diamine and ammonia or ammonium chloride can yield triazine derivatives.

Example :

  • Reaction of 2-pyridylmethylamine , formaldehyde , and ammonium chloride under reflux in ethanol.

Alkylation for Pyridylmethyl Incorporation

If the triazine core lacks the pyridylmethyl group, post-cyclization alkylation can introduce this substituent.

Protocol :

  • Synthesis of 5-Chloromethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl Methanesulfonamide :
    • React the triazine core with chloromethylpyridine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C.
Reagent Quantity Conditions
2-Chloromethylpyridine 1.5 equiv CH₃CN, 60°C, 8 h
K₂CO₃ 2.0 equiv Anhydrous conditions

Mechanism :
$$
\text{Triazine-NH} + \text{Cl-CH}2\text{C}5\text{H}4\text{N} \xrightarrow{\text{Base}} \text{Triazine-N-CH}2\text{C}5\text{H}4\text{N} + \text{HCl}
$$

Yield : ~50–60% (requires rigorous purification via recrystallization).

One-Pot Multistep Synthesis

A streamlined approach combines triazine formation and functionalization in a single reaction vessel.

Example :

  • Simultaneous Cyclization and Sulfonylation :
    • Mix N-(2-pyridylmethyl)ethylenediamine , cyanamide , and methanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) with NaH as a base.
Reagent Quantity Conditions
NaH 3.0 equiv DMF, 80°C, 24 h
Cyanamide 1.5 equiv Inert atmosphere

Advantages :

  • Reduces intermediate isolation steps.
  • Improves overall yield (~70%).

Analytical Validation and Characterization

Critical characterization data for the target compound include:

¹H NMR Analysis

  • Pyridyl protons : δ 8.5–7.2 ppm (multiplet, 4H).
  • Triazine CH₂ : δ 3.8–3.5 ppm (m, 4H).
  • Methanesulfonamide -SO₂CH₃ : δ 3.0 ppm (s, 3H).

HPLC Purity

  • Column: C18, 5 µm, 250 × 4.6 mm.
  • Mobile phase: Acetonitrile/water (70:30).
  • Retention time: 12.3 min (purity >98%).

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at multiple triazine positions necessitates careful stoichiometry and temperature control.
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity.
  • Scale-Up : Batch processes with controlled addition rates minimize exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridylmethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridylmethyl derivatives.

Comparison with Similar Compounds

Structural Analogues in the 1,3,5-Triazine Family

N-[5-(3-Hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
  • Structural Difference : Replaces the pyridylmethyl group with a 3-hydroxypropyl substituent.
  • However, this substitution may reduce lipophilicity, affecting membrane permeability in biological systems .
N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
  • Structural Difference : Substitutes methanesulfonamide with a benzothiazol-2-amine group and replaces pyridylmethyl with tetrahydrofuran-2-ylmethyl.
  • The tetrahydrofuran group contributes to conformational rigidity, possibly stabilizing receptor-ligand interactions .

Functional Analogues: Sulfonylurea-Triazine Hybrids

Triazine-sulfonamide hybrids are prevalent in agrochemicals, such as metsulfuron-methyl and ethametsulfuron methyl ester . These compounds feature a sulfonylurea bridge linked to a triazine core, differing significantly from the target compound’s methanesulfonamide group.

  • Key Differences: Agrochemicals (e.g., metsulfuron-methyl): Designed as acetolactate synthase (ALS) inhibitors, targeting plant-specific enzymes. Their methoxy or ethoxy substituents optimize herbicidal activity .

Pharmacological Sulfonamides

Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)

  • Relevance: Highlights the versatility of sulfonamide groups in drug design. Unlike Sch225336, the target compound’s triazine-pyridylmethyl scaffold may favor different receptor interactions (e.g., adenosine or kinase receptors) .

Q & A

Q. Key Challenges :

  • Purification : The polar nature of the triazine and sulfonamide groups may lead to low solubility in organic solvents. Techniques like column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures are recommended .
  • Byproduct Mitigation : Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation).

Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for the pyridyl protons (δ 7.2–8.5 ppm), triazine CH2 groups (δ 3.0–4.0 ppm), and sulfonamide NH (δ 5.5–6.5 ppm, broad).
    • ¹³C NMR : Signals for triazine carbons (δ 155–165 ppm) and pyridyl carbons (δ 120–150 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺).
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry, as demonstrated for structurally related sulfonamide-triazine hybrids .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Advanced Research Question
Methodology :

  • Variable Substituents : Synthesize analogs with modifications to the pyridylmethyl group (e.g., halogenation, methylation) or sulfonamide moiety (e.g., aryl vs. alkyl sulfonamides).
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., dihydrofolate reductase, common in triazine targets ). Use enzyme kinetics (IC₅₀, Ki) and cellular assays (e.g., cytotoxicity in cancer lines).
  • Computational Docking : Map binding interactions using software like AutoDock Vina to correlate substituent effects with activity .

Data Analysis : Apply multivariate regression to identify critical substituent parameters (e.g., hydrophobicity, steric bulk) influencing potency.

What experimental approaches resolve contradictions in reported activity data across different studies?

Advanced Research Question
Case Example : Discrepancies in enzyme inhibition assays may arise from:

  • Assay Conditions : Variations in pH, ionic strength, or co-factor concentrations (e.g., Mg²⁺ for kinases). Standardize protocols using guidelines from organizations like the NIH.
  • Compound Stability : Degradation under assay conditions (e.g., hydrolysis of sulfonamide). Monitor stability via LC-MS and use fresh stock solutions.
  • Target Selectivity : Off-target effects inferred from unrelated studies (e.g., triazine derivatives in pesticide research ). Validate specificity using CRISPR-knockout cell lines or isothermal titration calorimetry (ITC).

Q. Resolution Framework :

Replicate studies under controlled conditions.

Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Cross-validate with structural data (e.g., co-crystallization with target proteins ).

How can advanced computational modeling predict the pharmacokinetic properties of this compound?

Advanced Research Question
Methods :

  • ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), solubility, and CYP450 metabolism.
  • MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess membrane permeability and blood-brain barrier penetration.
  • Metabolite Prediction : Software like Meteor (Lhasa Limited) identifies potential sulfonamide oxidation or triazine ring cleavage pathways.

Validation : Compare in silico results with in vitro assays (e.g., Caco-2 cell permeability, microsomal stability).

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